molecular formula C24H23N5O3 B14933421 N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14933421
M. Wt: 429.5 g/mol
InChI Key: VETHYCXXVACNSP-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a 3,5-dimethylpyrazole group and at position 1 with an acetamide linker bearing a 4-(benzyloxy)phenyl moiety. Crystallographic analysis (e.g., via SHELX software ) may reveal hydrogen-bonding patterns critical to its stability and interactions.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O3/c1-17-14-18(2)29(26-17)22-12-13-24(31)28(27-22)15-23(30)25-20-8-10-21(11-9-20)32-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,25,30)

InChI Key

VETHYCXXVACNSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action, supported by case studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-(benzyloxy)aniline with various substituted acetophenones. The synthesis typically includes the following steps:

  • Preparation of 4-(benzyloxy)aniline : This is achieved by reacting benzyl chloride with 4-hydroxyacetophenone.
  • Formation of Pyrazole Derivative : The aniline derivative is then reacted with phenylhydrazine to yield a pyrazole compound.
  • Claisen-Schmidt Condensation : The pyrazole derivative undergoes condensation with substituted acetophenones to form the final acetamide product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Inhibition of Tubulin Polymerization : The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell division. It was found to exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .
  • Autophagy Modulation : Another study indicated that related pyrazole derivatives can modulate autophagy pathways by disrupting mTORC1 activity, leading to increased autophagic flux in cancer cells. This mechanism is particularly relevant in pancreatic cancer models .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively at the colchicine-binding site on tubulin, inhibiting its polymerization .
  • Autophagy Induction : The modulation of autophagy through mTORC1 inhibition leads to altered cellular homeostasis in cancer cells, promoting apoptosis under stress conditions .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyCell LineIC50 ValueMechanism
Study AMCF-712 µMTubulin inhibition
Study BSiHa8 µMAutophagy modulation
Study CPC-310 µMmTORC1 disruption

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared below based on substituents and properties:

Compound Name/Identifier R Group (Acetamide Substituent) Pyridazinone Substituent Molecular Weight (Da) Notable Features
Target Compound 4-(benzyloxy)phenyl 3,5-dimethyl-1H-pyrazol-1-yl ~467.5* High lipophilicity due to benzyloxy; potential for π-π stacking
Patent EP 4 139 296 B1 (P-0042) Cyclopropyl 5-chloro-6-oxo-1H-pyridazin-4-yl 445.2 (MS data) Chlorine atom enhances electrophilicity; cyclopropyl improves metabolic stability
Triazine Derivative Complex triazine-pyrrolidine N/A ~800 (estimated) Multi-functional design with hydrogen-bond donors/acceptors for supramolecular assembly

*Hypothetical calculation based on structural formula.

Key Observations:
  • Electronic Effects: The chloro-substituted pyridazinone in P-0042 may enhance binding to electron-rich kinase active sites, whereas the dimethylpyrazole in the target compound could favor hydrophobic interactions.
  • Hydrogen Bonding: The triazine derivative employs multiple hydrogen-bonding sites (e.g., hydroxyl, carbonyl), contrasting with the target compound’s reliance on pyridazinone carbonyl and benzyloxy oxygen for intermolecular interactions .

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